molecular formula C25H40N4O6 B3229715 Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate CAS No. 1289386-35-1

Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate

Cat. No.: B3229715
CAS No.: 1289386-35-1
M. Wt: 492.6 g/mol
InChI Key: NRBWQIIJRBKUCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate is a bis-Boc-protected piperidine-pyrimidine hybrid compound. Its structure features two tert-butoxycarbonyl (Boc)-protected piperidine rings connected via a central 6-methylpyrimidin-4-yloxy backbone. This compound is likely used as a pharmaceutical intermediate, leveraging the Boc groups to protect reactive amine functionalities during synthetic processes.

Properties

IUPAC Name

tert-butyl 4-[6-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyrimidin-4-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O6/c1-17-16-20(32-18-8-12-28(13-9-18)22(30)34-24(2,3)4)27-21(26-17)33-19-10-14-29(15-11-19)23(31)35-25(5,6)7/h16,18-19H,8-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBWQIIJRBKUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100901
Record name 1-Piperidinecarboxylic acid, 4-[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-6-methyl-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-35-1
Record name 1-Piperidinecarboxylic acid, 4-[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-6-methyl-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-6-methyl-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a piperidine backbone and a pyrimidine moiety. Its molecular formula is C20H30N4O5C_{20}H_{30}N_{4}O_{5}, with a molecular weight of approximately 398.48 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is notable for its role in enhancing the compound's stability and bioavailability.

Research indicates that compounds with similar structures often target various pathways involved in cancer cell proliferation and survival. The piperidine and pyrimidine components are crucial for interacting with specific biological targets, such as kinases involved in signaling pathways.

  • Inhibition of Protein Kinase B (PKB/Akt) :
    • PKB is a significant player in the PI3K-Akt signaling pathway, which regulates cell growth, proliferation, and survival. Compounds that inhibit PKB have shown promise in reducing tumor growth in various models .
    • A study demonstrated that modifications to piperidine derivatives could enhance selectivity towards PKB, leading to significant anti-tumor effects in vivo .
  • Antiviral Activity :
    • Some related compounds have exhibited antiviral properties, particularly against influenza viruses. The bulky alkyl groups, such as tert-butyl, may enhance binding affinity to viral targets .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity Compound IC50 Value Target Reference
PKB InhibitionPiperidine derivative50 nMPKB
AntiviralTert-butyl carbamate derivative100 µMInfluenza virus
AntitumorPiperidine-based analogs200 nMVarious tumor lines

Case Study 1: PKB Inhibition and Cancer Therapy

In a preclinical study, a series of piperidine derivatives were tested for their ability to inhibit PKB. The most potent compounds showed significant inhibition of tumor growth in xenograft models, suggesting that targeting PKB with these derivatives could be an effective strategy for cancer therapy .

Case Study 2: Antiviral Efficacy

Another study investigated the antiviral efficacy of piperidine derivatives against influenza viruses. The results indicated that certain structural modifications led to enhanced antiviral activity, highlighting the potential for these compounds in treating viral infections .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Ethoxy and methoxy substituents () improve aqueous solubility compared to chloro or methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate

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